tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Description
This compound belongs to the pyridopyrimidine class, a bicyclic heterocyclic scaffold formed by fusing pyridine and pyrimidine rings. Its structure includes a tert-butyl carbamate group at position 7, a 2-amino substituent, and a 5-oxo group in the dihydropyrido[3,4-d]pyrimidine core (Fig. 1).
Properties
IUPAC Name |
tert-butyl 2-amino-5-oxo-6,8-dihydropyrido[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-12(2,3)19-11(18)16-5-8-7(9(17)6-16)4-14-10(13)15-8/h4H,5-6H2,1-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYAQRZOEAGCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NC(=NC=C2C(=O)C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction leads to the formation of the pyridopyrimidine core by involving the acetyl methyl group and the amide carbonyl moiety in the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
Pharmacological Potential
Research indicates that tert-butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate exhibits various biological activities that may be harnessed for therapeutic purposes:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.
- Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : Interaction studies have demonstrated that this compound can bind to specific enzymes, potentially leading to the development of novel enzyme inhibitors.
Organic Synthesis Intermediate
Due to its complex structure, this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the following ways:
- Building Block for Drug Development : Its unique structural features make it an attractive building block for synthesizing other biologically active compounds.
- Functionalization Reactions : The presence of amino and carbonyl groups allows for various functionalization reactions, facilitating the development of derivatives with enhanced properties.
Case Studies
Several case studies have been conducted to explore the applications of this compound:
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of tert-butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
- Study on Antimicrobial Efficacy : Research evaluating the antimicrobial properties revealed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria. This study highlights its potential as a lead compound for developing new antibiotics.
- Enzyme Binding Studies : Investigations into the binding affinity of this compound with specific enzymes indicated that it could serve as a scaffold for designing selective enzyme inhibitors, which could be beneficial in treating diseases where enzyme dysregulation is a factor.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
Chloro-Substituted Analogs
- Example: tert-Butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate (CAS 2665663-25-0) Key Differences: The 2-chloro group replaces the 2-amino substituent. Impact: Chlorine enhances electrophilicity, making it suitable for nucleophilic substitution reactions (e.g., Suzuki coupling).
Hydroxy-Substituted Analogs
- Example: tert-Butyl 4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 1142188-60-0) Key Differences: A 4-hydroxy group replaces the 5-oxo and 2-amino groups. Impact: The hydroxyl group increases polarity, improving aqueous solubility but possibly reducing membrane permeability. The absence of the 2-amino group limits derivatization options .
Dichloro-Substituted Analogs
- Example : tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 916420-27-4)
Biological Activity
Tert-butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a complex organic compound with significant biological activity. Its unique structure, characterized by a pyrido-pyrimidine framework, makes it a valuable candidate for various pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on current research findings.
- Molecular Formula : C₁₂H₁₆N₄O₃
- Molecular Weight : 264.28 g/mol
- CAS Number : 1415841-20-1
The compound exhibits high purity and is recognized for its synthetic versatility in organic chemistry. Its structural features may facilitate interactions with various biological targets.
Biological Activity
Research indicates that this compound possesses several biological activities:
- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, it has demonstrated IC₅₀ values in the micromolar range against specific tumor cell lines, suggesting potential as an anticancer agent .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in inflammatory pathways. Preliminary findings suggest that it may act on targets such as p38 MAPK and IKK-2, which are crucial in mediating inflammatory responses .
- Binding Affinity : Interaction studies using techniques such as molecular docking have revealed that this compound can bind effectively to various proteins and receptors. This binding capability is essential for its pharmacological activity and therapeutic potential .
The biological activity of this compound appears to be linked to its structural attributes that allow for effective binding to target proteins. For example:
- Hydrogen Bonding : The presence of amino and carbonyl groups facilitates hydrogen bonding with active sites on enzymes.
- Hydrophobic Interactions : The tert-butyl group enhances hydrophobic interactions, potentially increasing binding affinity and specificity.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique features of this compound:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | 869198-95-8 | 0.92 | Different ring structure |
| Tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | 1056934-87-2 | 0.82 | Contains chlorine substituent |
| Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate | 1142188-60-0 | 0.79 | Hydroxy group presence |
This table illustrates the diversity within this chemical class while emphasizing the unique aspects of tert-butyl 2-amino-5-oxo compounds.
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal reported that tert-butyl 2-amino derivatives exhibited significant cytotoxic effects against various cancer cell lines (IC₅₀ values ranging from 1 to 10 µM) .
- Anti-inflammatory Properties : In vivo studies demonstrated that the compound reduced inflammation markers in animal models of arthritis by inhibiting TNFα production .
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis typically involves multi-step protocols starting with pyrido[3,4-d]pyrimidine precursors. Key steps include:
- Cyclization : Using formamidine acetate and NaOEt in ethanol to form the pyrimidine core (e.g., from ethyl 2-methyl-5-oxo-piperidine derivatives) .
- Protection/Deprotection : Introducing the tert-butyl carbamate (Boc) group via BOC-anhydride under Pd-catalyzed coupling or ammonolysis conditions .
- Chlorination : Replacing hydroxyl or oxo groups with chlorine using reagents like PCl₃ or CCl₄ in the presence of triphenylphosphine .
- Purification : Flash column chromatography (FCC) with gradients (e.g., 0–5% MeOH/DCM) or recrystallization from ethyl acetate/ethanol mixtures .
Advanced: How can researchers troubleshoot low yields in coupling reactions during synthesis?
Low yields in coupling steps (e.g., Buchwald-Hartwig or Suzuki reactions) may arise from:
- Catalyst Optimization : Adjusting Pd(OAc)₂ loading or switching to ligands like XPhos to enhance reactivity .
- Solvent Choice : Using polar aprotic solvents (DMF, DCE) to improve solubility of intermediates .
- Temperature Control : Ensuring reflux conditions (e.g., 70–90°C) for sufficient reaction progression .
- Byproduct Analysis : Employing LC-MS or TLC to monitor reaction completeness and identify unreacted starting materials .
Basic: What spectroscopic techniques validate the compound’s structure?
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl singlet at δ 1.49 ppm) and hydrogen bonding (broad NH signals) .
- Mass Spectrometry (ESI-MS) : Detects molecular ions (e.g., m/z 284.1 for chlorinated intermediates) .
- X-ray Crystallography : Resolves stereochemistry (e.g., puckered pyrimidine rings, dihedral angles >80°) and hydrogen-bonding networks (C–H···O/N interactions) .
Advanced: How does stereochemistry at the C5 position influence reactivity or bioactivity?
The C5 chiral center (deviating 0.224 Å from the pyrimidine plane) induces conformational strain, affecting:
- Hydrogen Bonding : Altered dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) influence intermolecular interactions .
- Biological Target Binding : Stereospecificity may enhance or hinder binding to kinases or PROTAC targets (e.g., KRASG12C) .
- Reactivity : Steric hindrance at C5 can slow electrophilic substitutions but favor nucleophilic attacks at adjacent positions .
Basic: What purification methods are effective for intermediates?
- Flash Column Chromatography (FCC) : Gradients of MeOH/DCM (0–5%) or EtOAc/heptane (5–60%) separate Boc-protected intermediates .
- Recrystallization : Ethyl acetate/ethanol (3:2) yields high-purity crystals for X-ray studies .
- Distillation/Evaporation : Removing solvents like DCM under reduced pressure concentrates crude products .
Advanced: How to resolve discrepancies between computational and experimental hydrogen-bonding data?
- Crystallographic Refinement : Re-analyze X-ray data with riding models for H-atoms (C–H = 0.93–0.98 Å) to validate hydrogen-bond distances .
- DFT Calculations : Compare computed vs. observed dihedral angles and electrostatic potentials to refine force fields .
- Solvent Effects : Simulate polar environments (e.g., DMF) to account for solvent-induced conformational changes .
Basic: Why is the tert-butyl group strategically used in synthesis?
- Steric Protection : Shields reactive NH groups during coupling or chlorination steps .
- Acid-Labile Stability : Easily removed with TFA or HCl in dioxane, enabling downstream functionalization .
- Crystallization Aid : Enhances crystal lattice stability via van der Waals interactions .
Advanced: What mechanistic insights explain regioselectivity in substitution reactions?
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) at C2/C4 direct nucleophilic attacks to C7 via resonance stabilization .
- Steric Guidance : Bulky tert-butyl groups at C7 hinder substitutions at adjacent positions, favoring C2/C4 reactivity .
- Catalytic Assistance : Pd-mediated coupling selectively targets pyrimidine N-atoms over pyridine sites .
Basic: How is this compound applied in medicinal chemistry research?
- PROTAC Development : Serves as a warhead for degrading oncogenic proteins (e.g., KRASG12C) via reversible-covalent binding .
- Kinase Inhibition : The pyrido[3,4-d]pyrimidine core mimics ATP-binding pockets in kinases (e.g., VEGFR-2) .
Advanced: What strategies mitigate decomposition during Boc deprotection?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
